Binding Affinity and Nuclear Receptor Selectivity Profile
Bazedoxifene demonstrates a unique ERα/ERβ binding profile with an IC50 of 26 nM for ERα and 99 nM for ERβ, and a high-affinity Ki of 0.1 nM for ERα [1]. This contrasts with raloxifene, which has a similar ERα affinity (IC50 ~25-30 nM) but does not share the same nuclear receptor selectivity profile. Crucially, bazedoxifene exhibits no crossover binding to other steroid/retinoid nuclear receptors (androgen, progesterone, vitamin D, retinoid, rexinoid), a selective profile not uniformly established for all SERMs [1].
| Evidence Dimension | ERα binding affinity and nuclear receptor selectivity |
|---|---|
| Target Compound Data | IC50 = 26 nM (ERα), 99 nM (ERβ); Ki = 0.1 nM (ERα); No crossover binding |
| Comparator Or Baseline | Raloxifene: IC50 ~25-30 nM for ERα (similar affinity); selectivity data not directly comparable |
| Quantified Difference | Comparable ERα affinity; differentiated by Ki and no crossover binding |
| Conditions | Radioligand binding assay; nuclear receptor panel screening |
Why This Matters
This distinct binding profile, particularly the lack of off-target nuclear receptor activation, provides a mechanistic rationale for bazedoxifene's unique tissue-selective pharmacology, which is critical for TSEC development and may influence safety in long-term use.
- [1] Komm BS, Kharode YP, Bodine PV, Harris HA, Miller CP, Lyttle CR. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. Endocrinology. 2005;146(9):3999-4008. View Source
